1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound that combines a benzothiazole moiety with an azetidine ring and a carboxylic acid functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula for this compound is , and it has a molecular weight of approximately 252.72 g/mol.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed chemical properties and synthesis methods.
This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. It is classified under carboxylic acids due to the presence of the carboxylic functional group.
The synthesis of 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-chloro-1,3-benzothiazole with azetidine-3-carboxylic acid.
The molecular structure can be represented using various notations:
C1CC(N1)C(=O)C2=C(S1)=C(SC2=N)C=C(C=C1)Cl
VPMZYXSEVGWMSJ-UHFFFAOYSA-N
The compound features:
1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions:
These reactions may lead to different derivatives that could have altered biological activities or improved pharmacological profiles.
The mechanism of action for 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid involves its interaction with specific biological targets.
The physical properties include:
Chemical properties include:
1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has several applications in scientific research:
This compound exemplifies the importance of benzothiazole derivatives in drug discovery and development, highlighting their diverse applications in both chemistry and biology.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7